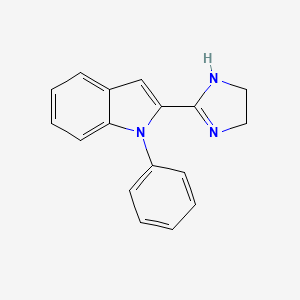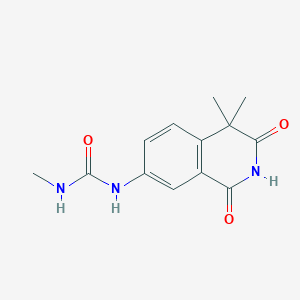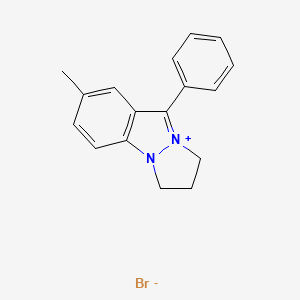
6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)-
Descripción general
Descripción
6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- is a chemical compound with the molecular formula C16H12O5 and a molecular weight of 284.26 g/mol. This compound is a natural product found in plants such as Cicer pinnatifidum and Cicer judaicum. It is known for its unique structural features, which include a benzofuran ring and a methoxy-benzodioxole moiety.
Métodos De Preparación
Análisis De Reacciones Químicas
6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of this compound are investigated for their therapeutic potential in treating diseases such as cancer and psoriasis.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group at the C-6 position is essential for its antibacterial activity, and the functional groups at the C-3 position play a crucial role in its selectivity . The compound may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function.
Comparación Con Compuestos Similares
6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- can be compared with other similar compounds, such as:
- 6-Benzofuranol, 2-[3-hydroxy-5-methoxy-4-(3-methyl-2-buten-1-yl)phenyl]-
- Psoralen : Known for its use in treating skin diseases.
- 8-Methoxypsoralen : Used in photochemotherapy.
- Angelicin : Another compound with therapeutic applications in skin diseases .
The uniqueness of 6-Benzofuranol, 2-(6-methoxy-1,3-benzodioxol-5-yl)- lies in its specific structural features and the wide range of biological activities it exhibits, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
2-(6-methoxy-1,3-benzodioxol-5-yl)-1-benzofuran-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-18-13-7-16-15(19-8-20-16)6-11(13)14-4-9-2-3-10(17)5-12(9)21-14/h2-7,17H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBRBJZDJUDCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C3=CC4=C(O3)C=C(C=C4)O)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211568-86-4 | |
| Record name | Cicerfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211568864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















